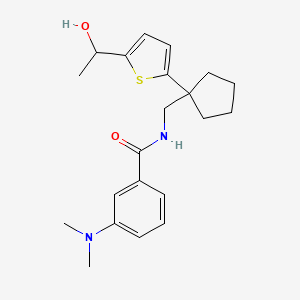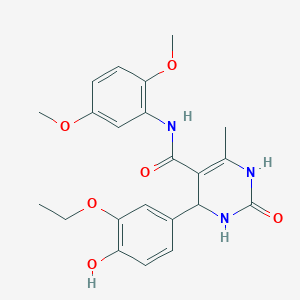![molecular formula C13H11ClN2O2S B2964629 3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime CAS No. 339279-40-2](/img/structure/B2964629.png)
3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime” is a thiazole derivative . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
Thiazoles, including “3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime”, have a planar ring structure. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime” are not provided in the retrieved sources. Thiazoles in general are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Novel Ring Transformations and Condensed Ring Systems : Spinelli et al. (1992) explored new ring transformations leading to the formation of compounds with new condensed ring systems. This research demonstrated the utility of chlorophenyl-thiazol derivatives in synthesizing complex molecular structures, providing insights into their structural characteristics through physical methods such as NMR, mass spectrometry, and XRD (Spinelli et al., 1992).
Antimicrobial Activity of Thiazol Derivatives : B'Bhatt and Sharma (2017) synthesized novel compounds from 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one, demonstrating their antimicrobial properties. The study highlighted the potential of chlorophenyl-thiazol derivatives in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Application in Analytical Chemistry : McLellan and Thornalley (1992) described the synthesis and chromatography of derivatives for use in liquid chromatographic fluorimetric assays, showcasing the relevance of chlorophenyl-thiazol derivatives in analytical methodologies (McLellan & Thornalley, 1992).
Biological Applications
Anticancer and Antimicrobial Agents : Katariya et al. (2021) investigated the anticancer and antimicrobial activities of oxazole clubbed with pyridyl-pyrazolines, indicating the therapeutic potential of such derivatives. The study underscores the versatility of chlorophenyl-thiazol derivatives in drug discovery and development (Katariya, Vennapu, & Shah, 2021).
Theoretical Studies on Intramolecular Hydrogen Bonds : Castro et al. (2007) conducted a theoretical study on intramolecular hydrogen bonds in thiazole derivatives, providing valuable insights into the electronic structure and stability of these compounds. Such studies are crucial for understanding the chemical behavior and reactivity of chlorophenyl-thiazol derivatives (Castro et al., 2007).
Direcciones Futuras
The future directions for research on “3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime” and similar thiazole derivatives could include further exploration of their biological activities and potential applications in medicine, given their diverse biological activities . Additionally, more research could be done to understand their synthesis processes, chemical reactions, and mechanisms of action.
Propiedades
IUPAC Name |
(3E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-methoxyiminopropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c1-18-16-7-6-11(17)12-8-15-13(19-12)9-2-4-10(14)5-3-9/h2-5,7-8H,6H2,1H3/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVARISGDYLRPD-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC(=O)C1=CN=C(S1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC(=O)C1=CN=C(S1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

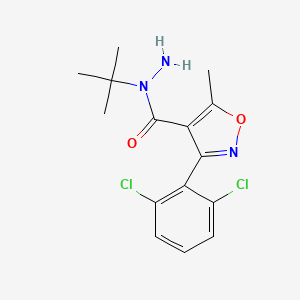
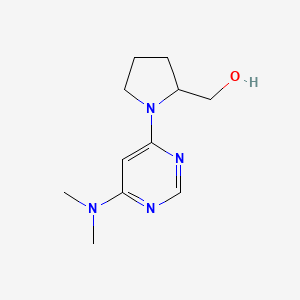
![Methyl 2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2964550.png)
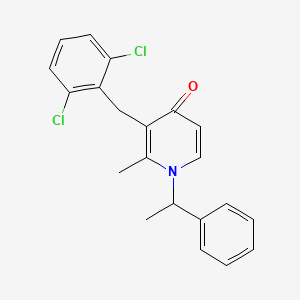
![2-Methyl-6-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2964552.png)
![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2964554.png)
![1-(5-chloro-2-methoxyphenyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]thiourea](/img/structure/B2964557.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2964559.png)
![(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2964560.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2964565.png)
![4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine-1-sulfonyl fluoride](/img/structure/B2964566.png)
